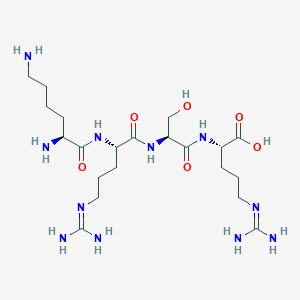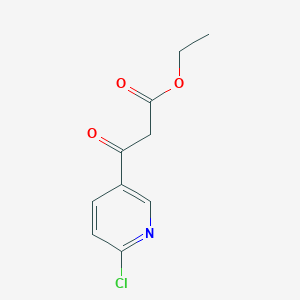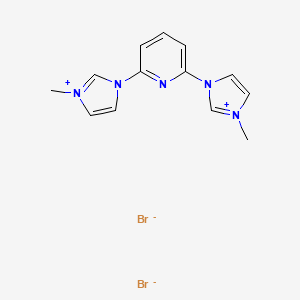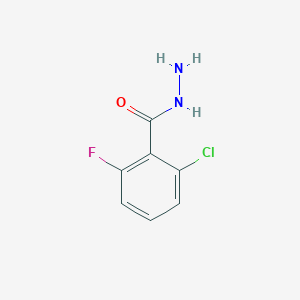
4-Heptylzinc bromide
概要
説明
4-Heptylzinc bromide is an organozinc compound with the molecular formula C7H15BrZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility, making it a valuable reagent in various chemical processes.
作用機序
Target of Action
4-Heptylzinc bromide, also known as 1-Propylbutylzinc bromide solution or MFCD01311414, is an organozinc compound . Organometallic compounds like this compound are often used in organic synthesis due to their reactivity. The primary targets of this compound are typically carbon-based compounds that can undergo a reaction with the zinc atom .
Mode of Action
The mode of action of this compound involves the zinc atom acting as a nucleophile, attacking electrophilic carbon atoms in other organic compounds . This can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific reaction it is used in. As a reagent in organic synthesis, it could be involved in a wide variety of biochemical pathways, depending on the other reactants and the reaction conditions .
Pharmacokinetics
It is primarily used in laboratory settings for chemical reactions .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . The specific products of the reaction would depend on the other reactants and the reaction conditions.
準備方法
Synthetic Routes and Reaction Conditions: 4-Heptylzinc bromide can be synthesized using a modified version of Knochel’s procedure. The process involves the reaction of 4-bromoheptane with zinc in the presence of tetrahydrofuran (THF) as a solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the preparation of this compound involves similar methods but with optimized conditions for large-scale production. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions: 4-Heptylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as the Negishi coupling. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and typically occurs in the presence of THF or other suitable solvents.
Oxidation and Reduction: These reactions may involve reagents such as iodine or lithium aluminum hydride, depending on the desired transformation.
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds .
科学的研究の応用
4-Heptylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of organozinc compounds are explored for potential therapeutic uses.
類似化合物との比較
1-Propylbutylzinc bromide: This compound has a similar structure and reactivity but differs in the length of the carbon chain.
4-Bromoheptane: A precursor in the synthesis of 4-Heptylzinc bromide, it shares some chemical properties but lacks the zinc component.
Uniqueness: this compound is unique due to its specific reactivity in cross-coupling reactions, making it a preferred reagent in organic synthesis. Its ability to form stable carbon-zinc bonds and participate in various chemical transformations sets it apart from other similar compounds .
特性
IUPAC Name |
bromozinc(1+);heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYJJRKLSBDHQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]CCC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















